
Dipotassium zinc diphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium zinc diphosphate, with the chemical formula K₂ZnP₂O₇, is a compound that belongs to the family of mixed alkali-zinc diphosphates. These compounds are known for their layered structural type and are of significant interest due to their ability to form a variety of compounds through isomorphic substitution and glass formation . This compound is particularly noted for its high chemical stability and low glass formation temperatures, making it a valuable material in various practical applications .
准备方法
Synthetic Routes and Reaction Conditions
Dipotassium zinc diphosphate can be synthesized using conventional solid-state reactions. The process typically involves mixing high-purity starting materials such as potassium carbonate (K₂CO₃), zinc oxide (ZnO), and ammonium dihydrogen phosphate (NH₄H₂PO₄). The mixture is then progressively heated to around 573 K for 12 hours to allow the evolution of water, ammonia, and carbon dioxide vapors . Another method involves the neutralization reaction between phosphoric acid and potassium hydroxide, followed by decolorization, filtration, concentration, and crystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of fluidized bed drying and recycling of dehydrated mother solutions are common practices to enhance efficiency and reduce costs .
化学反应分析
Types of Reactions
Dipotassium zinc diphosphate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the transfer of electrons, leading to changes in the oxidation states of the elements involved.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and other metal salts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with strong acids may lead to the formation of various zinc and potassium salts, while reactions with reducing agents may produce elemental zinc and phosphates .
科学研究应用
Dipotassium zinc diphosphate has a wide range of scientific research applications, including:
作用机制
The mechanism of action of dipotassium zinc diphosphate involves its dissociation into potassium, zinc, and phosphate ions in aqueous solutions. These ions participate in various biochemical and physiological processes. For instance, phosphate ions play a crucial role in energy metabolism and enzymatic reactions, while zinc ions are essential for the function of numerous enzymes and proteins .
相似化合物的比较
Similar Compounds
Dipotassium phosphate (K₂HPO₄): Similar in structure but lacks zinc.
Monopotassium phosphate (KH₂PO₄): Contains only one potassium ion and is used in similar applications as dipotassium phosphate.
Sodium zinc diphosphate (Na₂ZnP₂O₇): Similar in structure but contains sodium instead of potassium.
Uniqueness
Dipotassium zinc diphosphate is unique due to its combination of potassium and zinc, which imparts distinct chemical and physical properties. Its high chemical stability, low glass formation temperature, and ability to form a variety of compounds make it a valuable material in both scientific research and industrial applications .
属性
CAS 编号 |
24606-42-6 |
|---|---|
分子式 |
K2O7P2Zn |
分子量 |
317.5 g/mol |
IUPAC 名称 |
dipotassium;zinc;phosphonato phosphate |
InChI |
InChI=1S/2K.H4O7P2.Zn/c;;1-8(2,3)7-9(4,5)6;/h;;(H2,1,2,3)(H2,4,5,6);/q2*+1;;+2/p-4 |
InChI 键 |
DFEDTCKLFWDWSR-UHFFFAOYSA-J |
规范 SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[K+].[K+].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


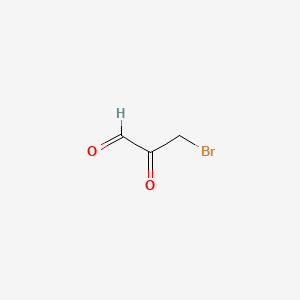
![1,3-Benzenediol, 4-[1-propyl-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B12641285.png)
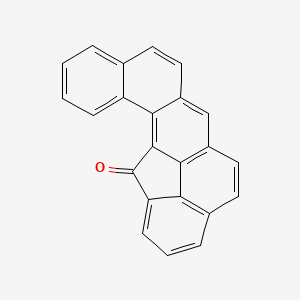
![2-N-[1-(3H-benzimidazol-5-yl)ethyl]-4-N-(5-cyclobutyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B12641301.png)

![5-(2H-1,3-Benzodioxol-5-yl)-N-[(thiophen-2-yl)methyl]pyrazin-2-amine](/img/structure/B12641303.png)
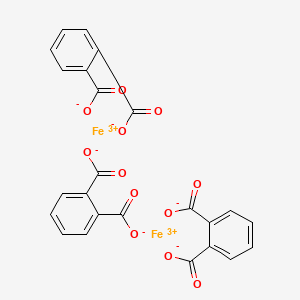
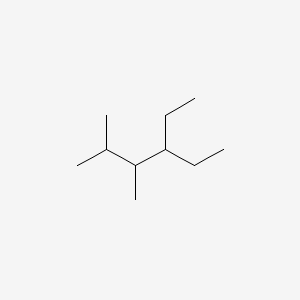
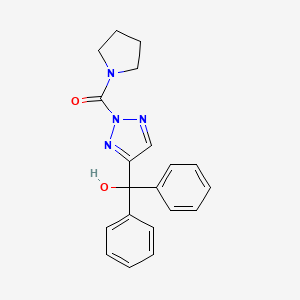
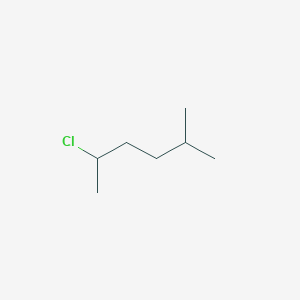
![[3-(Cyclopropylmethoxy)-6-methylpyridin-2-yl]methanol](/img/structure/B12641346.png)
![(R)-6-[1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methoxynicotinic acid](/img/structure/B12641356.png)

![2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B12641375.png)
